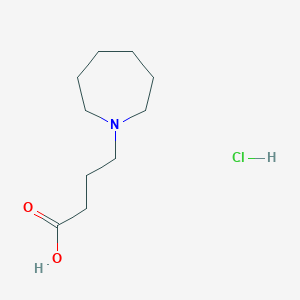
4-(1-Azepanyl)butanoic acid hydrochloride
Descripción general
Descripción
4-(1-Azepanyl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 54436-99-6 . It has a molecular weight of 221.73 and its IUPAC name is 4-(1-azepanyl)butanoic acid hydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(1-Azepanyl)butanoic acid hydrochloride is 1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(1-Azepanyl)butanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 .Aplicaciones Científicas De Investigación
Life Science Research
4-(1-Azepanyl)butanoic acid hydrochloride: is utilized in life science research for its role as a building block in the synthesis of more complex biochemical compounds . Its structure allows it to be incorporated into peptides and other bioactive molecules that can interact with biological systems, aiding in the study of cellular processes and the development of therapeutic agents.
Material Science
In material science, this compound’s properties are explored for creating novel materials with specific characteristics. Its ability to form stable bonds can be leveraged to develop new polymers or coatings that have potential applications in biocompatible materials or as part of composite materials .
Chemical Synthesis
4-(1-Azepanyl)butanoic acid hydrochloride: serves as a precursor in chemical synthesis, particularly in the production of cyclic compounds and pharmaceuticals . Its reactive carboxylic acid group allows for various chemical transformations, making it a versatile reagent in organic synthesis.
Chromatography
This compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures . Its unique retention time and behavior in chromatographic systems make it a valuable tool for analytical chemists.
Anaerobic Digestion Enhancement
Research has indicated that derivatives of 4-(1-Azepanyl)butanoic acid hydrochloride could be used to enhance the anaerobic digestion process of waste activated sludge. This application is particularly relevant from a circular economy perspective, where the aim is to improve resource utilization and energy recovery from waste .
Analytical Research
In analytical research, 4-(1-Azepanyl)butanoic acid hydrochloride is often used for method development and calibration of instruments. Its consistent quality and defined properties ensure reliable and reproducible results in various analytical techniques .
Propiedades
IUPAC Name |
4-(azepan-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDBBYNOTFNKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)

![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)




![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)


![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)
![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)